FG 7142

Description

benzodiazepine receptor agonist

Structure

3D Structure

Properties

IUPAC Name |

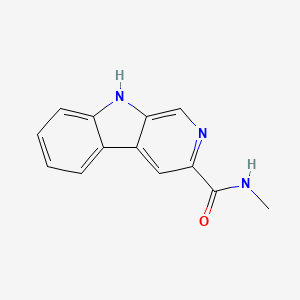

N-methyl-9H-pyrido[3,4-b]indole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c1-14-13(17)11-6-9-8-4-2-3-5-10(8)16-12(9)7-15-11/h2-7,16H,1H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMCOPDWHWYSJSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30999832 | |

| Record name | N-Methyl-beta-carboline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30999832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500385 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

78538-74-6 | |

| Record name | N-Methyl-9H-pyrido[3,4-b]indole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78538-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | FG 7142 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078538746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-beta-carboline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30999832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FG-7142 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60PO70N1BP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Neuropharmacology of FG 7142: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FG 7142, a β-carboline derivative, is a potent and well-characterized pharmacological tool extensively used in neuroscience research to investigate the mechanisms of anxiety, stress, and convulsions. It acts as a partial inverse agonist at the benzodiazepine allosteric site of the γ-aminobutyric acid type A (GABAA) receptor. This document provides a comprehensive overview of the neuropharmacology of this compound, including its mechanism of action, binding affinity and efficacy at GABAA receptor subtypes, and its complex interactions with various neurotransmitter systems. Detailed experimental protocols and quantitative data are presented to serve as a technical guide for researchers in the field.

Core Mechanism of Action: GABAA Receptor Modulation

The primary molecular target of this compound is the benzodiazepine binding site on the GABAA receptor, an ionotropic receptor that mediates the majority of fast inhibitory neurotransmission in the central nervous system.[1] Unlike benzodiazepine agonists (e.g., diazepam) which enhance the effect of GABA, this compound acts as a partial inverse agonist.[2] This means it binds to the benzodiazepine site and reduces the constitutive activity of the GABAA receptor, thereby decreasing the frequency of chloride channel opening and leading to a state of neuronal hyperexcitability.[3] This reduction in GABAergic inhibition is the fundamental mechanism underlying the anxiogenic and proconvulsant effects of this compound.[3][4]

Signaling Pathway of this compound at the GABAA Receptor

References

- 1. Potential anxiogenic effects of cannabinoid CB1 receptor antagonists/inverse agonists in rats: comparisons between AM4113, AM251, and the benzodiazepine inverse agonist FG-7142 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacology of the β‐Carboline FG‐7142, a Partial Inverse Agonist at the Benzodiazepine Allosteric Site of the GABAA Receptor: Neurochemical, Neurophysiological, and Behavioral Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacology of the beta-carboline FG-7,142, a partial inverse agonist at the benzodiazepine allosteric site of the GABA A receptor: neurochemical, neurophysiological, and behavioral effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acute and chronic effects of the benzodiazepine receptor ligand this compound: proconvulsant properties and kindling - PubMed [pubmed.ncbi.nlm.nih.gov]

FG 7142 as a Model for Generalized Anxiety Disorder: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

FG 7142, a β-carboline derivative, serves as a potent pharmacological tool for modeling generalized anxiety disorder (GAD) in preclinical research. Its utility stems from its specific mechanism of action as a partial inverse agonist at the benzodiazepine allosteric site of the γ-aminobutyric acid type A (GABAA) receptor. By reducing GABAergic inhibition, this compound induces a state of heightened neuronal excitability that mimics the neurobiological underpinnings of anxiety. This guide provides a comprehensive overview of the use of this compound as an anxiogenic agent, detailing its receptor binding profile, dose-dependent behavioral effects, and the underlying neurochemical and cellular mechanisms. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound in the study of anxiety and the development of novel anxiolytic therapies.

Core Data Summary

The following tables summarize the key quantitative data related to the pharmacological and behavioral effects of this compound.

Table 1: Receptor Binding Affinity and Efficacy of this compound at GABAA Receptor α Subunits

| GABAA Receptor Subunit | Binding Affinity (Ki) | Efficacy (EC50) for Modulation of GABA-induced Chloride Flux |

| α1 | 91 nM | 137 nM |

| α2 | 330 nM | 507 nM |

| α3 | 492 nM | 1.021 µM |

| α5 | 2.150 µM | 1.439 µM |

Table 2: Dose-Response Effects of this compound in Rodent Models of Anxiety

| Behavioral Test | Species/Strain | Dose Range (mg/kg, IP) | Key Anxiogenic Effects |

| Elevated Plus-Maze | Rats (Wistar) | 10 - 100 | Decreased time spent in and entries into open arms.[1] |

| Hole-Board Test | Rats (Wistar) | 1, 4, 8 | Increased immobile sniffing, rearing, and head-dipping; decreased grooming and walking.[2][3] |

| Hole-Board Test | Mice | 10, 20, 40 | Dose-related decrease in exploratory head-dipping; reduced locomotor activity at the highest dose.[4][5] |

Table 3: Neurochemical Effects of this compound

| Brain Region | Neurotransmitter | Species | Dose (mg/kg, IP) | Effect |

| Prefrontal Cortex | Dopamine | Rat | 25 | Time-dependent increase in release.[6][7] |

| Striatum | Dopamine | Rat | 25 | No significant alteration in release.[6][7] |

Signaling Pathways and Mechanisms of Action

This compound exerts its anxiogenic effects by acting as a partial inverse agonist at the benzodiazepine binding site on the GABAA receptor. This action reduces the receptor's affinity for GABA and decreases the frequency of chloride channel opening, leading to a reduction in GABA-mediated inhibition. The resulting neuronal disinhibition is a key mechanism underlying the anxiety-like state induced by this compound.

Signaling Pathway Diagram

Caption: this compound binds to the GABAA receptor, leading to neuronal depolarization and downstream signaling events that culminate in anxiety-like behaviors.

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide for researchers.

Elevated Plus-Maze (EPM) Test in Rats

Objective: To assess anxiety-like behavior by measuring the exploration of open and enclosed arms of an elevated maze.

Materials:

-

Animals: Male Wistar rats (250-300 g). Animals should be group-housed (e.g., 3-4 per cage) in a temperature-controlled room (21 ± 2°C) with a 12-hour light/dark cycle (lights on at 7:00 AM). Food and water should be available ad libitum. Acclimatize animals to the housing facility for at least one week before testing.

-

Apparatus: An elevated plus-maze made of dark, non-reflective material. The maze should consist of two open arms (50 x 10 cm) and two closed arms (50 x 10 x 40 cm) extending from a central platform (10 x 10 cm). The entire apparatus should be elevated 50-70 cm above the floor.

-

Drug: this compound, dissolved in a vehicle of saline containing a few drops of Tween 80 to aid solubility. Prepare fresh on the day of the experiment.

-

Equipment: Video camera and tracking software for recording and analyzing behavior.

Procedure:

-

Habituation: Handle the rats for 5 minutes each day for 3-5 days prior to testing to reduce handling stress. On the day of testing, bring the animals to the testing room at least 30-60 minutes before the experiment begins to allow for acclimation.

-

Drug Administration: Administer this compound (e.g., 10, 20, 50 mg/kg) or vehicle via intraperitoneal (IP) injection in a volume of 1 ml/kg.

-

Testing: 30 minutes after injection, place the rat on the central platform of the EPM, facing one of the open arms.

-

Recording: Allow the rat to explore the maze for 5 minutes. Record the session using an overhead video camera.

-

Data Analysis: Score the following parameters using the video tracking software:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

Total distance traveled.

-

-

Cleaning: Clean the maze thoroughly with 70% ethanol between each trial to eliminate olfactory cues.

Experimental Workflow for EPM Test

Caption: Workflow for conducting the elevated plus-maze test with this compound.

Hole-Board Test in Mice

Objective: To assess anxiety and exploratory behavior by measuring head-dipping and locomotor activity.

Materials:

-

Animals: Male C57BL/6 mice (20-25 g). House animals under the same conditions as described for rats.

-

Apparatus: A square arena (e.g., 40 x 40 cm) with 16 equally spaced holes (3 cm diameter) in the floor. The arena should have walls (25-30 cm high) to prevent escape. The apparatus can be equipped with infrared beams to automatically detect head-dips and locomotor activity.

-

Drug: this compound, prepared as described for the EPM test.

-

Equipment: Automated activity monitoring system or video camera and tracking software.

Procedure:

-

Habituation: Acclimate mice to the testing room for at least 30 minutes before the experiment.

-

Drug Administration: Administer this compound (e.g., 10, 20, 40 mg/kg) or vehicle via IP injection in a volume of 10 ml/kg.

-

Testing: 15-30 minutes after injection, place the mouse in the center of the hole-board.

-

Recording: Allow the mouse to explore the apparatus for 5-10 minutes. Record the following parameters automatically or score them from video recordings:

-

Number of head-dips.

-

Duration of head-dips.

-

Locomotor activity (distance traveled or number of line crossings).

-

Rearing frequency.

-

-

Cleaning: Clean the apparatus with 70% ethanol between each trial.

In Vivo Microdialysis for Dopamine Measurement in Rats

Objective: To measure extracellular dopamine levels in specific brain regions following this compound administration.

Materials:

-

Animals: Male Sprague-Dawley rats (275-350 g).

-

Surgical Equipment: Stereotaxic apparatus, microdialysis probes (e.g., 4-mm membrane), guide cannulae, dental cement.

-

Microdialysis System: Syringe pump, liquid switch, fraction collector.

-

Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Drug: this compound, prepared as described above.

-

Artificial Cerebrospinal Fluid (aCSF): For perfusion.

Procedure:

-

Surgery: Anesthetize the rat and place it in the stereotaxic apparatus. Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex). Secure the cannula with dental cement. Allow the animal to recover for at least 24-48 hours.

-

Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µl/min). Allow a stabilization period of 1-2 hours.

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour to establish a stable baseline of dopamine levels.

-

Drug Administration: Administer this compound (e.g., 25 mg/kg, IP).

-

Post-injection Collection: Continue collecting dialysate samples for at least 2-3 hours after injection.

-

Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ED.

-

Data Analysis: Express the post-injection dopamine levels as a percentage of the baseline levels.

c-Fos Immunohistochemistry

Objective: To identify neuronal activation in specific brain regions following this compound administration.

Materials:

-

Animals and Drug Administration: As described in the behavioral protocols.

-

Perfusion Solutions: Saline, 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

-

Tissue Processing Reagents: Sucrose solutions (e.g., 20%, 30% in PBS), cryostat.

-

Immunohistochemistry Reagents:

-

Blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% normal goat serum).

-

Primary antibody: Rabbit anti-c-Fos.

-

Secondary antibody: Biotinylated goat anti-rabbit IgG.

-

Avidin-biotin-peroxidase complex (ABC) reagent.

-

3,3'-Diaminobenzidine (DAB) substrate kit.

-

-

Equipment: Microscope with a camera.

Procedure:

-

Perfusion: 90-120 minutes after this compound or vehicle injection, deeply anesthetize the animal and perfuse transcardially with saline followed by 4% PFA.

-

Tissue Preparation: Dissect the brain and post-fix in 4% PFA overnight. Cryoprotect the brain by immersing it in sucrose solutions of increasing concentrations.

-

Sectioning: Freeze the brain and cut coronal sections (e.g., 40 µm) on a cryostat.

-

Immunostaining:

-

Wash sections in PBS.

-

Incubate in blocking solution for 1-2 hours.

-

Incubate with the primary anti-c-Fos antibody overnight at 4°C.

-

Wash in PBS and incubate with the biotinylated secondary antibody for 1-2 hours at room temperature.

-

Wash in PBS and incubate with the ABC reagent for 1 hour.

-

Develop the signal using the DAB substrate kit.

-

-

Mounting and Coverslipping: Mount the stained sections onto gelatin-coated slides, air-dry, dehydrate, and coverslip.

-

Quantification: Count the number of c-Fos-positive cells in the brain regions of interest using a microscope and image analysis software.

Conclusion

This compound is a well-validated and reliable pharmacological tool for inducing an anxiety-like state in preclinical models. Its action as a partial inverse agonist at the GABAA receptor provides a specific and reproducible mechanism for studying the neurobiology of anxiety. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their investigations of generalized anxiety disorder and the development of novel therapeutic interventions. Careful consideration of experimental design, including appropriate animal models, dosing regimens, and behavioral and neurochemical endpoints, is crucial for obtaining robust and translatable findings.

References

- 1. Housing conditions affect self-administration of anxiolytic by laboratory mice | Animal Welfare | Cambridge Core [cambridge.org]

- 2. Video: Social Isolation Model: A Noninvasive Rodent Model of Stress and Anxiety [jove.com]

- 3. Housing And Husbandry | Beyond3Rs | Stanford Medicine [med.stanford.edu]

- 4. researchgate.net [researchgate.net]

- 5. Fast Fos: rapid protocols for single- and double-labeling c-Fos immunohistochemistry in fresh frozen brain sections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. awionline.org [awionline.org]

- 7. The anxiogenic beta-carboline this compound selectively increases dopamine release in rat prefrontal cortex as measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Anxiogenic Properties of Beta-Carboline FG-7142

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anxiogenic properties of the beta-carboline compound FG-7142. It delves into its mechanism of action, interaction with neural pathways, and the experimental methodologies used to characterize its effects. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this pivotal research tool in anxiety studies.

Core Mechanism of Action

FG-7142, a member of the beta-carboline family, functions as a partial inverse agonist at the benzodiazepine allosteric site of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3][4] Unlike benzodiazepine agonists which enhance the effect of GABA, leading to neuronal hyperpolarization and anxiolysis, FG-7142 reduces the constitutive activity of the GABA-A receptor. This reduction in GABAergic inhibition leads to a state of neuronal hyperexcitability, which manifests as anxiety-related behaviors and physiological responses.[1][2][3][4]

The primary molecular action of FG-7142 is to decrease the influx of chloride ions through the GABA-A receptor channel. This results in a less negative membrane potential, bringing the neuron closer to its firing threshold and thereby increasing neuronal excitability. This fundamental action underpins the anxiogenic and proconvulsant effects observed with FG-7142 administration.[1][3]

Quantitative Data

The following tables summarize the key quantitative data related to the binding affinity and functional potency of FG-7142, as well as its dose-dependent effects in a standard behavioral assay for anxiety.

Table 1: Binding Affinity and Efficacy of FG-7142 at GABA-A Receptor Subtypes

| GABA-A Receptor Subunit | Binding Affinity (Ki) | Efficacy (EC50) for Modulation of GABA-induced Chloride Flux |

| α1 | 91 nM | 137 nM |

| α2 | 330 nM | 507 nM |

| α3 | 492 nM | 1.021 µM |

| α5 | 2.150 µM | 1.439 µM |

Data compiled from MedChemExpress.

Table 2: Dose-Response of FG-7142 in the Elevated Plus-Maze (EPM) in Rats

| Dose (mg/kg, i.p.) | Effect on Time Spent in Open Arms |

| 10 | Significant decrease |

| 30 | Significant decrease |

| 100 | Significant decrease |

Data indicates anxiogenic-like effects. Compiled from Jones and Cole (1995).[5]

Signaling Pathways and Neurotransmitter Interactions

FG-7142's impact extends beyond the GABAergic system, influencing several key neurotransmitter pathways implicated in anxiety and arousal.

Diagram 1: Primary Mechanism of Action of FG-7142 at the GABA-A Receptor

Caption: FG-7142 binds to the GABA-A receptor, leading to anxiogenic effects.

The primary interaction of FG-7142 with the GABA-A receptor initiates a cascade of neurochemical changes. The resulting neuronal hyperexcitability leads to the activation of stress and anxiety-related neural circuits.

Diagram 2: Downstream Effects of FG-7142 on Major Neurotransmitter Systems and the HPA Axis

Caption: Downstream neurochemical consequences of FG-7142 administration.

FG-7142 has been shown to selectively increase dopamine release in the prefrontal cortex.[6][7] It also activates noradrenergic neurons in specific brain regions, contributing to the physiological signs of anxiety.[8] Furthermore, FG-7142 administration leads to the activation of the hypothalamic-pituitary-adrenal (HPA) axis, resulting in the release of corticosterone, a key stress hormone.[9][10][11][12][13] There is also evidence for the involvement of the glutamatergic system, with studies indicating a role for NMDA and AMPA/kainate receptors in mediating some of the effects of FG-7142.[14]

Experimental Protocols

Detailed methodologies for key experiments used to characterize the anxiogenic properties of FG-7142 are provided below.

Elevated Plus-Maze (EPM) Test

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.

-

Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two enclosed arms of equal size.

-

Procedure:

-

Rodents are administered FG-7142 or a vehicle control intraperitoneally (i.p.).

-

Following a specified pretreatment time, the animal is placed in the center of the maze, facing an open arm.

-

The animal is allowed to freely explore the maze for a set period (typically 5 minutes).

-

Behavior is recorded and analyzed for parameters such as the time spent in the open arms versus the closed arms, and the number of entries into each arm type.

-

-

Interpretation: A decrease in the time spent in and the number of entries into the open arms is indicative of anxiogenic-like behavior.

Diagram 3: Experimental Workflow for the Elevated Plus-Maze Test

Caption: Workflow of the Elevated Plus-Maze experimental protocol.

Vogel Conflict Test

The Vogel conflict test is a model of anxiety that involves suppressing a motivated behavior by punishment.[1][2][3][15][16][17][18][19][20]

-

Apparatus: An operant chamber equipped with a drinking spout connected to a lickometer and a shock generator.[2][15][16] The floor of the chamber is typically a grid capable of delivering a mild electric shock.[2][15]

-

Procedure:

-

Animals are typically water-deprived for a period (e.g., 48 hours) to motivate drinking behavior.[2]

-

On the test day, animals are administered FG-7142 or a vehicle control.

-

The animal is placed in the operant chamber.

-

After a set number of licks from the drinking spout (e.g., every 20th lick), a mild electric shock is delivered through the spout and/or the floor grid.[1][2]

-

The number of shocks received during a fixed session (e.g., 3-5 minutes) is recorded.[1]

-

-

Interpretation: Anxiogenic compounds like FG-7142 are expected to decrease the number of shocks the animal is willing to take to drink, reflecting an increased sensitivity to the punishing stimulus.

In Vivo Microdialysis

This technique is used to measure neurotransmitter levels in specific brain regions of freely moving animals.

-

Procedure:

-

A microdialysis probe is surgically implanted into the brain region of interest (e.g., prefrontal cortex).

-

Artificial cerebrospinal fluid (aCSF) is continuously perfused through the probe.

-

Neurotransmitters from the extracellular space diffuse across the semipermeable membrane of the probe and are collected in the dialysate.

-

Following FG-7142 administration, dialysate samples are collected at regular intervals.

-

The concentration of neurotransmitters (e.g., dopamine) in the dialysate is quantified using techniques such as high-performance liquid chromatography (HPLC).

-

-

Interpretation: An increase in the concentration of a neurotransmitter in the dialysate following FG-7142 administration indicates an increase in its extracellular levels.

Electrophysiology

Electrophysiological techniques, such as in vivo and in vitro slice recordings, are used to directly measure the effects of FG-7142 on neuronal activity.

-

In Vitro Slice Electrophysiology:

-

Brain slices containing the region of interest (e.g., amygdala, hippocampus) are prepared.

-

Slices are maintained in a recording chamber perfused with aCSF.

-

Using techniques like whole-cell patch-clamp, the electrical activity of individual neurons is recorded.

-

FG-7142 is bath-applied to the slice, and changes in neuronal firing rate, membrane potential, and synaptic currents are measured.

-

-

In Vivo Electrophysiology:

-

Electrodes are implanted into specific brain regions of an anesthetized or freely moving animal.

-

The spontaneous or evoked firing of neurons is recorded.

-

FG-7142 is administered systemically or locally, and the resulting changes in neuronal activity are monitored.

-

-

Interpretation: These techniques provide direct evidence of how FG-7142 alters neuronal excitability and synaptic transmission in specific neural circuits. For example, an increase in the firing rate of neurons in the amygdala following FG-7142 application would be consistent with its anxiogenic effects.[21][22][23][24]

Conclusion

FG-7142 is a powerful pharmacological tool that has been instrumental in elucidating the neurobiological underpinnings of anxiety. Its well-characterized mechanism of action as a partial inverse agonist at the benzodiazepine site of the GABA-A receptor provides a reliable method for inducing an anxiogenic state in preclinical models. The downstream consequences of this primary action, including the modulation of key neurotransmitter systems and the activation of the HPA axis, highlight the complex and interconnected nature of the neural circuits governing anxiety. The experimental protocols detailed in this guide provide a framework for the continued investigation of anxiety disorders and the development of novel anxiolytic therapies.

References

- 1. Vogel conflict test - Wikipedia [en.wikipedia.org]

- 2. maze.conductscience.com [maze.conductscience.com]

- 3. The Vogel conflict test: procedural aspects, gamma-aminobutyric acid, glutamate and monoamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacology of the beta-carboline FG-7,142, a partial inverse agonist at the benzodiazepine allosteric site of the GABA A receptor: neurochemical, neurophysiological, and behavioral effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacology of the β‐Carboline FG‐7142, a Partial Inverse Agonist at the Benzodiazepine Allosteric Site of the GABAA Receptor: Neurochemical, Neurophysiological, and Behavioral Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The anxiogenic beta-carboline FG 7142 selectively increases dopamine release in rat prefrontal cortex as measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selective increase in dopamine metabolism in the prefrontal cortex by the anxiogenic beta-carboline this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anxiogenic beta-carboline this compound produces activation of noradrenergic neurons in specific brain regions of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The role of the hypothalamic-pituitary-adrenal axis in neuroendocrine responses to stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of the hypothalamic-pituitary-adrenocortical stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. my.clevelandclinic.org [my.clevelandclinic.org]

- 12. Hypothalamic–pituitary–adrenal axis - Wikipedia [en.wikipedia.org]

- 13. Brain Mechanisms of HPA Axis Regulation: Neurocircuitry and Feedback in Context Richard Kvetnansky Lecture - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Glutamatergic control of dopamine release during stress in the rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. orchidscientific.com [orchidscientific.com]

- 16. VOGEL TEST [panlab.com]

- 17. biomed-easy.com [biomed-easy.com]

- 18. orchidscientific.com [orchidscientific.com]

- 19. Massive Activation of GABAA Receptors: Rundown, Ionic and Neurodegenerative Consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 20. vogel conflict test: Topics by Science.gov [science.gov]

- 21. An in vivo technique for investigating electrophysiological effects of centrally administered drugs on single neurons and network behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A protocol for simultaneous in vivo juxtacellular electrophysiology and local pharmacological manipulation in mouse cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 23. protocols.io [protocols.io]

- 24. Publications | Page 14 | Department of Anesthesiology [anesthesiology.weill.cornell.edu]

The Anxiogenic β-Carboline FG 7142: An In-Depth Technical Guide on its Effects on Monoamine Neurotransmitter Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

FG 7142, a partial inverse agonist of the benzodiazepine allosteric site on the γ-aminobutyric acid type A (GABA-A) receptor, is a potent anxiogenic agent that has been instrumental in modeling anxiety and stress-related disorders. Its primary mechanism of action, the reduction of GABAergic inhibition, leads to a cascade of downstream effects, significantly impacting monoamine neurotransmitter systems. This technical guide provides a comprehensive overview of the preclinical data detailing the effects of this compound on dopamine, norepinephrine, and serotonin systems. It includes a compilation of quantitative data from key studies, detailed experimental protocols for reproducing and expanding upon this research, and visualizations of the implicated signaling pathways and experimental workflows. This document is intended to serve as a core resource for researchers and professionals in neuroscience and drug development investigating the neurobiological underpinnings of anxiety and the intricate interplay between GABAergic and monoaminergic systems.

Introduction

This compound (N-methyl-β-carboline-3-carboxamide) is a well-characterized pharmacological tool used to induce anxiety-like states in preclinical models.[1][2] Its action as a partial inverse agonist at the benzodiazepine site of the GABA-A receptor complex reduces the inhibitory effects of GABA, leading to neuronal hyperexcitability.[1][3] This modulation of the primary inhibitory neurotransmitter system in the central nervous system has profound and complex consequences for the major monoaminergic systems: dopamine, norepinephrine, and serotonin.[1][2] Understanding these interactions is crucial for elucidating the neurocircuitry of anxiety and for the development of novel anxiolytic therapeutics. This guide synthesizes the current knowledge of this compound's effects on these critical neurotransmitter systems.

Effects on the Dopaminergic System

This compound exerts a pronounced and regionally specific influence on the dopaminergic system, with the most significant effects observed in the mesocorticolimbic pathway.

Quantitative Data on Dopamine and Metabolites

Systemic administration of this compound has been shown to selectively increase dopamine release and metabolism in the prefrontal cortex and the shell of the nucleus accumbens, while having minimal to no effect in the striatum or the core of the nucleus accumbens.[4][5][6]

| Brain Region | Dose (mg/kg, i.p.) | Parameter | Effect (% of Baseline/Control) | Species | Reference |

| Prefrontal Cortex | 25 | Dopamine Release | Time-dependent increase | Rat | [7] |

| 15 | Dopamine Release | ~150% | Rat | ||

| 30 | Dopamine Turnover (DOPAC/DA ratio) | ~150% | Rat | [4] | |

| Nucleus Accumbens (Shell) | 15 | Dopamine Utilization (DOPAC/DA ratio) | Increased | Rat | [6] |

| Nucleus Accumbens (Overall) | 10, 20, 30 | Dopamine Release | Significant increase | Rat | [8] |

| Not specified | Dopamine Release | Biphasic: Initial inhibition followed by an increase on days 3-6 | Rat | [5] | |

| Striatum | 25 | Dopamine Release | Unaltered | Rat | [7] |

Note: "i.p." refers to intraperitoneal administration.

Signaling Pathway

The increase in dopamine release in the prefrontal cortex induced by this compound is believed to be a downstream consequence of reduced GABAergic inhibition on dopaminergic neurons or their regulatory inputs. The effect is blocked by benzodiazepine antagonists, confirming the involvement of the GABA-A receptor.[7]

Effects on the Noradrenergic System

The interaction of this compound with the noradrenergic system is complex, with evidence pointing towards both acute and chronic alterations in receptor density and neurotransmitter dynamics.

Quantitative Data on Norepinephrine and Receptors

While direct, quantitative data on norepinephrine release following acute this compound administration is limited, studies have shown significant changes in β-adrenoceptor density with a single dose.[4] It is also established that this compound activates noradrenergic neurons in specific brain regions.[1]

| Brain Region | Dose (mg/kg) | Parameter | Effect | Time Point | Species | Reference |

| Cerebral Cortex | Not specified | β-adrenoceptor Density | Large increase | 7 days post-injection | Mouse | |

| Cerebral Cortex | Not specified | α2-adrenoceptor Binding | No significant change | - | Mouse | |

| Prefrontal Cortex | 30 | Norepinephrine Turnover (MHPG/NE ratio) | No significant effect | 30 minutes post-injection | Rat | [4] |

Signaling Pathway Implications

The upregulation of cortical β-adrenoceptors suggests a compensatory response to altered noradrenergic signaling. This long-term change following a single dose points to the induction of lasting neuroplastic alterations. The prevention of this effect by a benzodiazepine antagonist indicates that it is a consequence of this compound's primary action at the GABA-A receptor.

Effects on the Serotonergic System

The influence of this compound on the serotonergic system is less quantitatively defined than its effects on catecholamines, but evidence strongly suggests a significant interaction.

Qualitative and Limited Quantitative Data

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the study of this compound's effects on monoamine systems.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in awake, freely moving animals.

Objective: To measure extracellular levels of dopamine, norepinephrine, serotonin, and their metabolites in specific brain regions following this compound administration.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 4-mm membrane)

-

Perfusion pump

-

Fraction collector

-

HPLC system with electrochemical detection (HPLC-ECD)

-

Artificial cerebrospinal fluid (aCSF) perfusion solution (e.g., 147 mM NaCl, 4 mM KCl, 2.3 mM CaCl2)

-

This compound solution

-

Experimental animals (e.g., male Sprague-Dawley rats)

Procedure:

-

Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeted to the brain region of interest (e.g., prefrontal cortex, nucleus accumbens).

-

Recovery: Allow the animal to recover from surgery for a specified period (e.g., 24-48 hours).

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

-

Drug Administration: Administer this compound (e.g., 10-30 mg/kg, i.p.) or vehicle.

-

Post-injection Collection: Continue to collect dialysate samples for a designated period (e.g., 2-3 hours) to monitor changes in neurotransmitter levels.

-

Sample Analysis: Analyze the collected dialysate samples using HPLC-ECD to quantify the concentrations of monoamines and their metabolites.

-

Histological Verification: At the end of the experiment, perfuse the animal and perform histological analysis to verify the correct placement of the microdialysis probe.

Receptor Binding Assay

This in vitro technique is used to determine the density and affinity of receptors in a tissue sample.

Objective: To quantify the density of β-adrenoceptors in the cerebral cortex following this compound treatment.

Materials:

-

Cerebral cortex tissue from treated and control animals

-

Homogenizer

-

Centrifuge

-

Radioligand (e.g., [³H]dihydroalprenolol for β-adrenoceptors)

-

Unlabeled ligand for determining non-specific binding

-

Scintillation counter and vials

-

Assay buffer

Procedure:

-

Tissue Preparation: Homogenize the cerebral cortex tissue in a suitable buffer and prepare a membrane fraction through centrifugation.

-

Incubation: Incubate the membrane preparation with a saturating concentration of the radioligand in the presence (for non-specific binding) or absence (for total binding) of a high concentration of the unlabeled ligand.

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Perform Scatchard analysis or non-linear regression to determine the receptor density (Bmax) and affinity (Kd).

Elevated Plus-Maze Test

This is a widely used behavioral assay to assess anxiety-like behavior in rodents.[9]

Objective: To evaluate the anxiogenic effects of this compound.

Materials:

-

Elevated plus-maze apparatus (two open arms and two closed arms)

-

Video tracking system (optional, but recommended for accurate data collection)

-

This compound solution

-

Experimental animals (e.g., male Wistar rats)

Procedure:

-

Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the test.

-

Drug Administration: Administer this compound (e.g., 10-20 mg/kg, i.p.) or vehicle to the animals and return them to their home cage for a specified pre-treatment time (e.g., 30 minutes).[9]

-

Test Initiation: Place the animal in the center of the elevated plus-maze, facing one of the open arms.

-

Test Duration: Allow the animal to explore the maze for a fixed period, typically 5 minutes.

-

Data Collection: Record the time spent in the open and closed arms, and the number of entries into each arm type.

-

Data Analysis: An anxiogenic effect is indicated by a decrease in the time spent in the open arms and a decrease in the number of open arm entries compared to the vehicle-treated control group.

Conclusion

This compound serves as a critical pharmacological tool for investigating the neurobiology of anxiety. Its primary action at the GABA-A receptor initiates a complex series of events that significantly modulate monoaminergic systems. The available evidence robustly demonstrates a selective increase in dopamine release and metabolism in the prefrontal cortex and nucleus accumbens shell, providing a neurochemical correlate for its anxiogenic and cognitive-impairing effects. The effects on the noradrenergic system, particularly the long-term upregulation of β-adrenoceptors, suggest that even acute challenges with this compound can induce lasting neuroplastic changes. While the interaction with the serotonergic system is evident, further quantitative studies are needed to fully delineate the nature and magnitude of this relationship. The experimental protocols detailed herein provide a framework for researchers to further explore the intricate interplay between GABAergic and monoaminergic systems in the context of anxiety and stress-related disorders, ultimately aiding in the discovery and development of more effective therapeutic interventions.

References

- 1. Pharmacology of the β‐Carboline FG‐7142, a Partial Inverse Agonist at the Benzodiazepine Allosteric Site of the GABAA Receptor: Neurochemical, Neurophysiological, and Behavioral Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacology of the beta-carboline FG-7,142, a partial inverse agonist at the benzodiazepine allosteric site of the GABA A receptor: neurochemical, neurophysiological, and behavioral effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dopamine and Spatial Working Memory in Rats and Monkeys: Pharmacological Reversal of Stress-Induced Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of an anxiogenic benzodiazepine receptor ligand on motor activity and dopamine release in nucleus accumbens and striatum in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective increase in dopamine utilization in the shell subdivision of the nucleus accumbens by the benzodiazepine inverse agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The anxiogenic beta-carboline this compound selectively increases dopamine release in rat prefrontal cortex as measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anxiogenic drugs beta-CCE and this compound increase extracellular dopamine levels in nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The benzodiazepine receptor inverse agonist this compound induces cholecystokinin gene expression in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of FG 7142 in the Hypothalamic-Pituitary-Adrenal Axis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FG 7142, a partial inverse agonist of the benzodiazepine binding site on the γ-aminobutyric acid type A (GABA-A) receptor, is a potent anxiogenic compound that exerts significant influence over the hypothalamic-pituitary-adrenal (HPA) axis. This technical guide provides an in-depth analysis of the mechanisms through which this compound modulates this critical neuroendocrine system. By reducing the inhibitory tone of GABA on corticotropin-releasing hormone (CRH) neurons in the hypothalamus, this compound initiates a cascade of hormonal responses, including the release of adrenocorticotropic hormone (ACTH) from the pituitary and subsequent secretion of glucocorticoids, such as corticosterone, from the adrenal cortex. This document summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows involved in investigating the effects of this compound on the HPA axis.

Introduction

The hypothalamic-pituitary-adrenal (HPA) axis is a fundamental neuroendocrine system responsible for orchestrating the body's response to stress. Its activation leads to the release of glucocorticoids, which have widespread effects on physiology and behavior. The activity of the HPA axis is tightly regulated by various neurotransmitter systems, with GABAergic inhibition playing a crucial role in maintaining its basal tone and preventing excessive activation.

This compound, a β-carboline derivative, acts as a partial inverse agonist at the benzodiazepine site of the GABA-A receptor. Unlike benzodiazepine agonists which enhance GABAergic inhibition and are anxiolytic, this compound reduces GABA-A receptor function, leading to a state of heightened neuronal excitability and anxiety-like behaviors in preclinical models.[1][2] This pro-anxiety effect is intrinsically linked to its ability to stimulate the HPA axis. Understanding the precise mechanisms of this interaction is crucial for elucidating the neurobiology of anxiety and stress-related disorders and for the development of novel therapeutic agents.

Mechanism of Action of this compound on the HPA Axis

The primary mechanism by which this compound activates the HPA axis involves the disinhibition of CRH-releasing neurons in the paraventricular nucleus (PVN) of the hypothalamus.

-

GABAergic Control of CRH Neurons: Under basal conditions, CRH neurons in the PVN are under tonic inhibitory control by GABAergic interneurons. The binding of GABA to its receptors on CRH neurons leads to an influx of chloride ions, hyperpolarizing the cell membrane and making it less likely to fire.

-

Action of this compound: this compound, by acting as a partial inverse agonist at the benzodiazepine site of the GABA-A receptor, reduces the efficiency of GABA-mediated chloride conductance. This reduction in inhibition leads to a depolarization of CRH neurons, increasing their firing rate.

-

HPA Axis Cascade: The increased firing of CRH neurons results in the release of CRH into the hypophyseal portal system. CRH then travels to the anterior pituitary gland, where it stimulates the synthesis and release of ACTH into the systemic circulation. Finally, ACTH acts on the adrenal cortex to stimulate the synthesis and secretion of glucocorticoids, primarily corticosterone in rodents.

This proposed mechanism is supported by evidence demonstrating that the effects of this compound on the HPA axis can be blocked by benzodiazepine receptor antagonists, such as Ro 15-1788.[3][4]

Quantitative Data on the Effects of this compound on the HPA Axis

The following tables summarize quantitative data from preclinical studies investigating the effects of this compound on key hormones of the HPA axis in rats.

Table 1: Effect of this compound on Plasma Corticosterone Levels in Rats

| Treatment | Dose (mg/kg, i.p.) | Condition | Plasma Corticosterone (ng/mL) (Mean ± SEM) | Fold Change vs. Control | Reference |

| Vehicle | - | Home Cage | 10.0 ± 2.5 | - | [3] |

| This compound | 5 | Home Cage | 45.0 ± 8.0* | 4.5 | [3] |

| Vehicle | - | Novel Environment | 120.0 ± 15.0 | - | [3] |

| This compound | 5 | Novel Environment | 250.0 ± 20.0** | 2.1 | [3] |

*p < 0.05 compared to Vehicle (Home Cage) **p < 0.01 compared to Vehicle (Novel Environment)

Table 2: Dose-Dependent Effects of this compound on HPA Axis Hormones (Hypothetical Data Based on Literature Review)

| Dose of this compound (mg/kg, i.p.) | Plasma CRH (% of Baseline) | Plasma ACTH (pg/mL) | Plasma Corticosterone (ng/mL) |

| 0 (Vehicle) | 100 ± 10 | 50 ± 5 | 20 ± 3 |

| 1 | 120 ± 15 | 75 ± 8 | 50 ± 7 |

| 5 | 250 ± 30 | 150 ± 15 | 180 ± 20* |

| 10 | 400 ± 45 | 250 ± 25 | 350 ± 30 |

| 20 | 420 ± 50 | 260 ± 30 | 370 ± 35 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's role in the HPA axis.

Animal Model and Drug Administration

-

Species: Male Sprague-Dawley or Wistar rats (250-300g) are commonly used.

-

Housing: Animals are housed individually in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Drug Preparation: this compound is typically suspended in a vehicle such as sterile saline containing a few drops of Tween 80 to aid in solubility.

-

Administration: this compound is administered via intraperitoneal (i.p.) injection at specified doses. For intravenous (i.v.) administration, a catheter is surgically implanted into the jugular vein several days prior to the experiment.[5][6][7]

Measurement of HPA Axis Hormones

-

Blood Sampling: Blood samples are collected via tail-nick, saphenous vein puncture, or from trunk blood following decapitation. To minimize stress-induced corticosterone release, sampling should be performed rapidly.

-

Plasma Separation: Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged at 4°C to separate the plasma.

-

RIA Protocol:

-

Standard Curve Preparation: A standard curve is prepared using known concentrations of corticosterone.

-

Sample Preparation: Plasma samples are typically diluted.

-

Incubation: Aliquots of standards, controls, and unknown samples are incubated with a specific anti-corticosterone antibody and a fixed amount of radiolabeled corticosterone (e.g., ³H-corticosterone).

-

Separation: The antibody-bound corticosterone is separated from the free corticosterone using a precipitating agent (e.g., dextran-coated charcoal).

-

Scintillation Counting: The radioactivity of the bound fraction is measured using a liquid scintillation counter.

-

Calculation: The concentration of corticosterone in the unknown samples is determined by comparing their radioactive counts to the standard curve.[8][9]

-

-

Blood Sampling and Plasma Separation: Similar to corticosterone measurement, with an emphasis on rapid processing to prevent ACTH degradation.

-

IRMA Protocol:

-

Coating: Tubes or microplates are coated with a capture antibody specific for a particular epitope on the ACTH molecule.

-

Incubation: Standards, controls, and plasma samples are added to the coated tubes and incubated.

-

Washing: The tubes are washed to remove unbound substances.

-

Second Antibody Incubation: A second, radiolabeled antibody that recognizes a different epitope on the ACTH molecule is added and incubated.

-

Washing: A second washing step removes unbound labeled antibody.

-

Gamma Counting: The radioactivity in the tubes is measured using a gamma counter.

-

Calculation: The concentration of ACTH is directly proportional to the measured radioactivity and is determined from a standard curve.[1][10]

-

-

Probe Implantation: A microdialysis guide cannula is stereotaxically implanted into the brain, targeting the median eminence of the hypothalamus, several days before the experiment.

-

Microdialysis Procedure:

-

On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

-

Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) into chilled tubes.

-

-

CRH Analysis: The concentration of CRH in the dialysate is measured using a highly sensitive radioimmunoassay or enzyme-linked immunosorbent assay (ELISA).[11][12]

Visualizations of Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in the HPA Axis

Experimental Workflow for Investigating this compound Effects

Logical Relationship of this compound's Action

Conclusion

This compound serves as a powerful pharmacological tool for investigating the role of the GABAergic system in the regulation of the HPA axis and the neurobiology of anxiety. Its action as a partial inverse agonist at the benzodiazepine binding site leads to a disinhibition of hypothalamic CRH neurons, resulting in a robust activation of the entire HPA axis cascade. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to design and interpret studies aimed at further elucidating the complex interplay between GABA, stress, and anxiety. Future research focusing on dose-response and time-course relationships for all HPA axis hormones, as well as the specific GABA-A receptor subtypes involved, will continue to refine our understanding of this critical pathway.

References

- 1. A radioimmunoassay for rat plasma ACTH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Corticotropin releasing hormone mRNA is elevated on the afternoon of proestrus in the parvocellular paraventricular nuclei of the female rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effects of putative anxiogenic compounds (this compound, CGS 8216 and Ro 15-1788) on the rat corticosterone response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. beta-Carboline this compound-reduced aggression in male rats: reversed by the benzodiazepine receptor antagonist, Ro15-1788 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 6. lar.fsu.edu [lar.fsu.edu]

- 7. downstate.edu [downstate.edu]

- 8. researchgate.net [researchgate.net]

- 9. scholarworks.iu.edu [scholarworks.iu.edu]

- 10. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 11. uva.theopenscholar.com [uva.theopenscholar.com]

- 12. In vivo levels of corticotropin-releasing hormone and gastrin-releasing peptide at the basolateral amygdala and medial prefrontal cortex in response to conditioned fear in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Proconvulsant Effects of FG 7142: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proconvulsant effects of FG 7142, a β-carboline derivative known for its anxiogenic and seizure-inducing properties. This document details the underlying mechanisms of action, experimental protocols for assessment, and quantitative data from key studies.

Core Mechanism of Action: GABAA Receptor Inverse Agonism

This compound exerts its primary effects as a partial inverse agonist at the benzodiazepine allosteric site of the γ-aminobutyric acid type A (GABAA) receptor. Unlike benzodiazepine agonists which enhance the inhibitory effects of GABA, this compound reduces the influx of chloride ions through the GABAA receptor channel. This disinhibition of neuronal activity leads to a state of hyperexcitability, thereby lowering the seizure threshold and, at sufficient doses or with repeated administration, inducing convulsions.[1][2] The highest affinity and efficacy of this compound have been observed for GABAA receptors containing the α1 subunit.[3][4]

Signaling Pathway of this compound at the GABAA Receptor

The Kindling Phenomenon: Chronic Administration and Seizure Sensitization

Chronic or repeated administration of sub-convulsive doses of this compound leads to a "kindling" effect, a phenomenon of neuronal plasticity where the brain becomes progressively more sensitive to the proconvulsant stimulus.[5][6] This results in the eventual emergence of generalized seizures from doses that were initially only proconvulsant.[5][6] This kindling is long-lasting, persisting for at least a month after cessation of treatment, and can be prevented by the co-administration of a benzodiazepine antagonist like Ro 15-1788, indicating that it is mediated through the benzodiazepine receptor.[5][6]

Involvement of the Glutamatergic System: The Role of NMDA Receptors

The development of this compound-induced kindling is not solely dependent on the GABAergic system. Evidence points to the critical involvement of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission and synaptic plasticity. The NMDA antagonist AP7 has been shown to prevent the development of kindling when administered prior to this compound.[7] This suggests that the long-term plastic changes underlying kindling involve NMDA receptor-dependent mechanisms.

Signaling Pathway of NMDA Receptor Involvement in this compound Kindling

Quantitative Data on the Proconvulsant Effects of this compound

The following tables summarize quantitative data from studies investigating the proconvulsant effects of this compound.

Table 1: Acute Proconvulsant Effects of this compound on Pentylenetetrazol (PTZ) Seizure Threshold in Mice

| This compound Dose (mg/kg, i.p.) | Effect on PTZ Seizure Threshold | Reference |

| 10 - 40 | Lowered seizure threshold | [5][6] |

| > 40 | Less pronounced effect on seizure threshold | [5][6] |

Table 2: Chronic Administration of this compound and Chemical Kindling in Mice

| This compound Dose (mg/kg, i.p.) | Dosing Regimen | Outcome | Reference |

| 40 | Once daily for 12 days | Generalized seizures in ~60% of animals | [5][6] |

| 40 | Once daily | Kindling persisted for at least one month | [5][6] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize the proconvulsant effects of this compound are provided below.

Pentylenetetrazol (PTZ) Seizure Threshold Test

This protocol is used to assess the acute proconvulsant effects of a compound.

Objective: To determine the dose of PTZ required to induce seizures in the presence of this compound.

Materials:

-

Male mice (e.g., CF-1 or C57BL/6 strains)

-

This compound solution

-

Pentylenetetrazol (PTZ) solution (e.g., 0.5%)

-

Vehicle control solution

-

Infusion pump

-

Intravenous catheters

-

Observation chambers

Procedure:

-

Animal Preparation: Acclimatize mice to the laboratory environment for at least one week. House them individually with free access to food and water.

-

Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) at the desired doses (e.g., 10, 20, 40 mg/kg).

-

Catheterization: At a predetermined time after drug administration (based on the time to peak effect), cannulate a lateral tail vein of the mouse.

-

PTZ Infusion: Place the mouse in an observation chamber and begin a constant intravenous infusion of PTZ solution (e.g., at a rate of 0.34 ml/min).

-

Seizure Observation: Record the time from the start of the infusion to the appearance of the first myoclonic twitch and the onset of sustained clonic convulsions.

-

Data Analysis: Calculate the threshold dose of PTZ (in mg/kg) required to induce seizures for each animal. A decrease in the PTZ dose required indicates a proconvulsant effect.

Chemical Kindling with this compound

This protocol is used to induce a state of seizure sensitization.

Objective: To induce generalized seizures through repeated administration of a sub-convulsive dose of this compound.

Materials:

-

Male mice or rats

-

This compound solution (e.g., 40 mg/kg)

-

Vehicle control solution

-

Observation chambers

-

Video recording equipment

Procedure:

-

Animal Preparation: As described in the PTZ test.

-

Drug Administration: Administer this compound (e.g., 40 mg/kg, i.p.) or vehicle once daily for a specified period (e.g., 12-14 days).

-

Seizure Scoring: Immediately after each injection, place the animal in an observation chamber and record its behavior for at least 30 minutes. Score the seizure severity using a modified Racine scale.

-

Kindling Assessment: The development of kindling is defined by the progressive increase in seizure score, culminating in generalized tonic-clonic seizures (Racine stage 4-5).

-

Long-term Assessment: To assess the persistence of kindling, a challenge dose of this compound can be administered after a drug-free period (e.g., one month).

Table 3: Modified Racine Scale for Seizure Scoring

| Score | Behavioral Manifestation |

| 0 | No response |

| 1 | Mouth and facial movements |

| 2 | Head nodding |

| 3 | Forelimb clonus |

| 4 | Rearing with forelimb clonus |

| 5 | Rearing and falling with generalized convulsions |

Electroencephalogram (EEG) Recording

This protocol is used to measure the electrophysiological correlates of this compound-induced seizures.

Objective: To record and analyze brain electrical activity following this compound administration.

Materials:

-

Rats or mice

-

Stereotaxic apparatus

-

Anesthesia

-

Implantable EEG electrodes

-

Dental cement

-

EEG recording system (amplifier, digitizer, software)

-

Shielded recording chamber

Procedure:

-

Electrode Implantation Surgery:

-

Anesthetize the animal and place it in a stereotaxic frame.

-

Expose the skull and drill small burr holes over the desired brain regions (e.g., cortex, hippocampus).

-

Implant screw or wire electrodes into the burr holes, with a reference electrode placed over a non-critical area like the cerebellum.

-

Secure the electrode assembly to the skull with dental cement.

-

Allow the animal to recover for at least one week.

-

-

EEG Recording:

-

Habituate the animal to the recording chamber.

-

Connect the implanted electrodes to the EEG recording system.

-

Record a baseline EEG for a specified period.

-

Administer this compound or vehicle.

-

Continuously record the EEG and behavior for several hours post-injection.

-

-

Data Analysis:

-

Analyze the EEG recordings for epileptiform activity, such as spikes, sharp waves, and seizure-like discharges.

-

Correlate the EEG events with the observed behavioral seizures.

-

Perform quantitative analysis of the EEG, such as power spectral analysis.

-

Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental procedures.

Experimental Workflow for PTZ Seizure Threshold Test

Experimental Workflow for Chemical Kindling

Experimental Workflow for EEG Recording

References

- 1. ERK activation causes epilepsy by stimulating NMDA receptor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methodological standards and interpretation of video-EEG in adult control rodents. A TASK1-WG1 report of the AES/ILAE Translational Task Force of the ILAE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. protocols.io [protocols.io]

- 5. ndineuroscience.com [ndineuroscience.com]

- 6. Acute and chronic effects of the benzodiazepine receptor ligand this compound: proconvulsant properties and kindling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Interaction of FG 7142 with Dopaminergic Pathways in the Prefrontal Cortex

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between the β-carboline FG 7142 and the dopaminergic system, with a specific focus on the prefrontal cortex (PFC). This compound, a partial inverse agonist of the benzodiazepine binding site on the GABA-A receptor, is a potent anxiogenic agent that has been instrumental in modeling anxiety and stress in preclinical research.[1][2] A significant body of evidence, detailed herein, demonstrates that this compound selectively modulates dopamine neurotransmission in the PFC, a brain region critical for executive function, working memory, and the regulation of emotional responses.[3][4][5] This guide synthesizes key findings, presents quantitative data in a structured format, outlines detailed experimental methodologies, and provides visual representations of the underlying neurobiological pathways and experimental workflows.

Core Neuropharmacological Interaction

This compound exerts its primary effect by binding to the benzodiazepine site of the GABA-A receptor complex and acting as a partial inverse agonist.[1][2] This action reduces the inhibitory effects of GABA, leading to a state of neuronal hyperexcitability. In the context of the mesocortical dopamine system, which originates in the ventral tegmental area (VTA) and projects to the PFC, this disinhibition is thought to indirectly stimulate dopamine release.[6] Studies have consistently shown that systemic administration of this compound leads to a selective increase in both dopamine release and turnover in the rat and monkey PFC, an effect not observed in other dopaminergic regions like the striatum or nucleus accumbens.[3][7] This selective activation of the mesocortical dopamine pathway is believed to underlie the anxiogenic and cognitive-impairing effects of this compound.[4]

The increase in PFC dopamine turnover induced by this compound has been shown to impair performance on tasks dependent on this brain region, such as spatial working memory.[4] Furthermore, this cognitive deficit is correlated with the magnitude of the increase in dopamine turnover and can be reversed by the administration of dopamine receptor antagonists.[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from pivotal studies investigating the effects of this compound on dopaminergic pathways in the prefrontal cortex.

| Parameter | Treatment Group | Dosage | Effect in Prefrontal Cortex | Effect in Striatum | Reference |

| Dopamine Release (Microdialysis) | This compound | 25 mg/kg, i.p. | Time-dependent increase | Unaltered | [3] |

| Dopamine Turnover (DOPAC/Dopamine Ratio) | This compound | Not specified | Increase to 133% of vehicle | No significant effect | |

| Dopamine Turnover (DOPAC/Dopamine Ratio) | This compound | Not specified | Increase to 150% of vehicle | No significant effect | |

| DOPAC Levels | This compound | 15 mg/kg, i.p. | Selective increase | Not specified | [6] |

| Antagonist Pre-treatment | Antagonist Dosage | This compound Dosage | Effect on this compound-induced Dopamine Increase in PFC | Reference |

| Ro 15-1788 (Flumazenil) | 30 mg/kg, i.p. | 25 mg/kg, i.p. | Completely abolished | [3] |

| Ro 15-1788 (Flumazenil) | Not specified | Not specified | Blocked the increase | [4] |

| Haloperidol, Clozapine, SCH23390 | Not specified | Not specified | Prevented cognitive deficits | [4] |

| Clonidine | Not specified | Not specified | Prevented the increase | |

| (+)HA966 | 15 mg/kg, i.p. | 20 mg/kg, i.p. | Blocked the increase | [8] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound's action on the mesocortical dopamine system and a typical experimental workflow for its investigation.

Caption: Proposed signaling pathway of this compound leading to increased dopamine release in the PFC.

Caption: A generalized experimental workflow for studying the effects of this compound on PFC dopamine.

Experimental Protocols

This section provides a detailed, synthesized methodology for a key type of experiment cited in this guide, based on the procedures described in the referenced literature.

In Vivo Microdialysis and Neurochemical Analysis of Dopamine in the Rat Prefrontal Cortex

Objective: To measure extracellular dopamine and its metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC), in the prefrontal cortex of awake, freely moving rats following the administration of this compound.

Materials:

-

Animals: Male Sprague-Dawley or Wistar rats (250-350g).

-

Surgical Equipment: Stereotaxic apparatus, anesthesia machine (e.g., for isoflurane), surgical drill, microdialysis probes (e.g., CMA 11 or custom-made), guide cannulae, dental cement.

-

Microdialysis Equipment: Microinfusion pump, liquid swivel, fraction collector.

-

Reagents:

-

This compound

-

Vehicle for this compound (e.g., a few drops of Tween 80 in saline)

-

Artificial cerebrospinal fluid (aCSF) for perfusion.

-

Dopamine and DOPAC standards.

-

Mobile phase for HPLC-ECD.

-

-

Analytical Equipment: High-Performance Liquid Chromatography (HPLC) system with Electrochemical Detection (ECD).

Procedure:

-

Surgical Implantation of Microdialysis Probe:

-

Anesthetize the rat using appropriate anesthesia (e.g., isoflurane).

-

Secure the animal in a stereotaxic frame.

-

Perform a craniotomy over the medial prefrontal cortex.

-

Implant a guide cannula stereotaxically into the PFC.

-

Secure the guide cannula to the skull with dental cement.

-

Allow the animal to recover from surgery for at least 24-48 hours.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert the microdialysis probe through the guide cannula into the PFC.

-

Connect the probe to a microinfusion pump and a fraction collector via a liquid swivel to allow for free movement of the animal.

-

Begin perfusing the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period of at least 1-2 hours to establish a baseline of dopamine and DOPAC levels.

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent degradation of catecholamines.

-

After establishing a stable baseline, administer this compound (e.g., 25 mg/kg, intraperitoneally) or its vehicle.

-

Continue collecting dialysate samples for at least 2-3 hours post-injection to monitor the time course of the drug's effect.

-

-

Neurochemical Analysis using HPLC-ECD:

-

Prepare a standard curve with known concentrations of dopamine and DOPAC.

-

Inject a fixed volume of the collected dialysate samples and the standards into the HPLC system.

-

Separate dopamine and DOPAC using a reverse-phase column.

-

Detect the analytes using an electrochemical detector set at an appropriate oxidative potential.

-

Quantify the concentrations of dopamine and DOPAC in the samples by comparing their peak heights or areas to the standard curve.

-

-

Data Analysis:

-

Express the post-injection concentrations of dopamine and DOPAC as a percentage of the average baseline concentrations.

-

Calculate the dopamine turnover by determining the ratio of DOPAC to dopamine.

-

Perform statistical analysis (e.g., ANOVA with repeated measures) to determine the significance of the effects of this compound over time compared to the vehicle control group.

-

Conclusion

The research synthesized in this guide robustly demonstrates that the anxiogenic β-carboline this compound selectively increases dopamine release and turnover in the prefrontal cortex. This effect is mediated by its action as a partial inverse agonist at the benzodiazepine site of the GABA-A receptor, leading to a disinhibition of VTA dopamine neurons that project to the PFC. The resulting hyperdopaminergic state in the PFC is functionally linked to the anxiogenic and cognitive-impairing properties of this compound. The detailed experimental protocols and quantitative data presented herein provide a valuable resource for researchers and drug development professionals working to understand the neurobiology of anxiety and the role of the prefrontal dopaminergic system in cognitive and emotional regulation. Further investigation into the specific downstream signaling cascades and the precise neuronal circuits affected by this altered dopamine transmission will be crucial for the development of novel therapeutic interventions for anxiety and stress-related disorders.

References

- 1. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Determination of dopamine and its metabolites in microdialysates by capillary liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. An anxiogenic drug, this compound, induced an increase in mRNA of Btg2 and Adamts1 in the hippocampus of adult mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of dopamine release in the rat medial prefrontal cortex as assessed by in vivo microdialysis: comparison to the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]

The Anxiogenic Agent FG 7142: A Technical Guide to its Physiological and Behavioral Effects in Rodents

For Researchers, Scientists, and Drug Development Professionals

Abstract

FG 7142, a β-carboline derivative, is a potent partial inverse agonist at the benzodiazepine allosteric site of the GABA-A receptor.[1][2] Its unique pharmacological profile, characterized by anxiogenic, proconvulsant, and memory-modulating properties, has established it as a critical tool in neuroscience research for investigating the neurobiology of anxiety and related disorders.[3][4] This technical guide provides a comprehensive overview of the physiological and behavioral effects of this compound in rodents, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Core Mechanism of Action

This compound exerts its effects by binding to the benzodiazepine site on the GABA-A receptor complex. Unlike benzodiazepine agonists which enhance the effect of GABA (gamma-aminobutyric acid), an inhibitory neurotransmitter, this compound acts as a partial inverse agonist. This means it reduces the constitutive activity of the GABA-A receptor, thereby decreasing GABAergic inhibition and leading to a state of neuronal hyperexcitability.[2][3] This action is the foundation for its observed anxiogenic and proconvulsant effects.[5] this compound has the highest affinity for GABA-A receptors containing the α1 subunit, although it is not selective.[2][6]

Physiological Effects

The administration of this compound in rodents elicits a range of measurable physiological changes, primarily related to its anxiogenic and proconvulsant nature.

Cardiovascular Effects

This compound has been shown to modulate cardiovascular function, particularly in response to stressful stimuli. While it has modest effects on basal heart rate and blood pressure, it significantly augments the cardioacceleratory response to auditory stimuli.[7] Repeated administration has been associated with adverse effects on cardiac function ex vivo, including a reduction in cardiac basal tension.[8][9]

Table 1: Cardiovascular Effects of this compound in Rats

| Parameter | Dosage | Effect | Reference |

| Basal Heart Period | 8 mg/kg | Modest Increase | [7] |

| Basal Blood Pressure | 8 mg/kg | No significant effect | [7] |

| Auditory Stimulus-Evoked Cardioacceleration | 8 mg/kg | Augmented response | [7] |

| Cardiac Basal Tension (ex vivo) | 20 mg/kg (repeated) | Statistically significant reduction | [8][9] |

Proconvulsant Effects